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Compound of Interest

Compound Name: 4,6-O-Isopropylidene-D-glucal

Cat. No.: B3426236 Get Quote

An important clarification regarding the initial query: The provided CAS number, 51450-36-3,

corresponds to the chemical compound 4,6-O-Isopropylidene-D-glucal. The chemical name

initially provided, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," appears to

contain a typographical error. Extensive database searches indicate that the likely intended

compound with a similar structure and application is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

(CAS Number: 73963-42-5), a key intermediate in the synthesis of the drug Cilostazol.

This technical guide will provide a comprehensive overview of both compounds, addressing

their distinct properties and applications to offer a thorough resource for researchers, scientists,

and drug development professionals.

Part 1: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
(CAS: 73963-42-5)
A key building block in pharmaceutical synthesis, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is

a white crystalline solid. Its primary significance lies in its role as a precursor to Cilostazol, a

phosphodiesterase III inhibitor used to treat intermittent claudication.[1][2] Beyond this well-

established application, emerging research suggests potential intrinsic biological activities,

including antimicrobial and anticancer properties.[3] The presence of a reactive chlorobutyl side

chain and a tetrazole ring, which can act as a bioisostere for a carboxylic acid, makes it a

versatile compound in medicinal chemistry.[3]
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A summary of the key physicochemical and analytical properties of 5-(4-chlorobutyl)-1-

cyclohexyl-1H-tetrazole is presented in the following tables for easy reference and comparison.

Table 1: Physicochemical Properties

Property Value

Molecular Formula C₁₁H₁₉ClN₄

Molecular Weight 242.75 g/mol

Appearance White to almost white crystalline powder

Melting Point 49-52 °C

Solubility
Soluble in organic solvents such as ethanol and

chloroform; limited solubility in water.[4]

pKa (Predicted) 1.23 ± 0.10

Table 2: Elemental Analysis

Element Calculated (%) Observed (%)

Carbon (C) 49.04 49.01

Hydrogen (H) 7.11 7.09

Nitrogen (N) 20.78 20.75

Chlorine (Cl) 13.16 13.12

Table 3: Chromatographic Data

Technique Parameters Value

HPLC/MS Retention Time 16.3 min
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Two primary synthetic routes for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are well-

documented, starting from either 5-chlorovaleronitrile and cyclohexanol or from N-cyclohexyl-5-

chloropentanamide.

This two-step method is adapted from patent literature.[5]

Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide

Reaction Setup: In a 1L reagent bottle equipped with a mechanical stirrer and an ice-salt

bath, add 500 g of concentrated sulfuric acid and cool the vessel to 0-5 °C.[5]

Addition of Reactants: Prepare a solution of 60 g of 5-chlorovaleronitrile and 70 g of

cyclohexanol. Add this mixture dropwise to the cooled concentrated sulfuric acid, ensuring

the temperature is maintained between 0-5 °C.[5]

Reaction Progression: After the addition is complete, maintain the temperature for 30

minutes. Gradually increase the temperature by 5 °C every 30 minutes until the reaction

temperature reaches 25-30 °C.[5]

Monitoring and Work-up: Maintain the reaction at 25-30 °C for 4 hours. The reaction

progress can be monitored by gas chromatography until the peak area of 5-

chlorovaleronitrile is less than 1%. Upon completion, pour the reaction mixture into 1500 g of

crushed ice. Extract the aqueous mixture with 250 ml of methyl isobutyl ketone, and then

extract the aqueous phase three more times with 250 mL of methyl isobutyl ketone. Combine

the organic phases and wash with a saturated sodium bicarbonate solution until the aqueous

phase is neutral, followed by a single wash with saturated saline. The solvent is then

removed under reduced pressure to yield the solid product.[5]

Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Reaction Setup: Dissolve 70 g of 5-chloro-N-cyclohexyl valeramide from Step 1 in 500 mL of

toluene in a 2L four-necked flask with stirring at room temperature for approximately 50

minutes, or until the solid is completely dissolved. Cool the solution to 0-5 °C using an ice-

salt bath.[5]

Addition of Phosphorus Pentachloride: Add 75 g of phosphorus pentachloride in batches,

while maintaining the temperature at 0-5 °C. After the addition is complete, stir for an
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additional 30 minutes, then remove the ice-salt bath and allow the reaction to warm to room

temperature. Stir for 3 hours at room temperature until the solution becomes clear.[5]

Cyclization: At 25-30 °C, rapidly add a solution of trimethylsilyl azide in toluene. Heat the

reaction mixture to 55 °C and maintain for 7 hours. Monitor the reaction by HPLC until the

content of 5-chloro-N-cyclohexyl valeramide is below 3%.[5]

Work-up and Purification: Pour the reaction mixture into 1L of ice water. Extract the aqueous

phase twice with 300 mL of toluene. Wash the combined organic phases two to three times

with 550 mL of a saturated aqueous solution of sodium chloride and sodium bicarbonate.

Distill off the toluene under reduced pressure. The resulting concentrated solution is

recrystallized from a mixture of ethyl acetate and petroleum ether to yield the final product.[5]

This protocol is based on a documented synthetic procedure.

Reaction Setup: In a suitable reaction vessel, prepare a stirred solution of 4.36 g (0.020 mol)

of N-cyclohexyl-5-chloropentanamide in 30 mL of benzene at 0 °C.

Addition of Phosphorus Pentachloride: Treat the solution with 4.4 g (0.021 mol) of

phosphorus pentachloride in portions over 10 minutes.

Cyclization with Hydrazoic Acid: Following the addition of phosphorus pentachloride,

introduce hydrazoic acid to initiate the cyclization reaction.

Purification: The resulting product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is isolated as

a solid.
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Method 1: From 5-Chlorovaleronitrile

Method 2: From N-cyclohexyl-5-chloropentanamide

5-Chlorovaleronitrile

5-chloro-N-cyclohexyl valeramide
Conc. H2SO4

Cyclohexanol

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

1. PCl5
2. (CH3)3SiN3

N-cyclohexyl-5-chloropentanamide 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

1. PCl5
2. HN3

Click to download full resolution via product page

Synthetic routes to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.

Applications in Drug Development
The principal application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a crucial

intermediate in the multi-step synthesis of Cilostazol.

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Cilostazol

Alkylation

6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Click to download full resolution via product page

Role as an intermediate in the synthesis of Cilostazol.
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Potential Biological Activities
While its role as a synthetic intermediate is well-established, preliminary studies suggest that 5-

(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and related tetrazole derivatives may possess direct

biological activities.

Antimicrobial Activity: Research indicates that the compound could inhibit the growth of

certain bacteria and fungi.

Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer

cell lines, making it a candidate for further investigation in drug development.

This protocol outlines a general method for assessing the minimum inhibitory concentration

(MIC) of the compound against bacterial strains.

Preparation of Stock Solution: Dissolve a known weight of 5-(4-chlorobutyl)-1-cyclohexyl-1H-

tetrazole in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration

stock solution.

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock

solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a

range of concentrations.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a

0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further

dilute the inoculum to achieve the desired final concentration in the wells (typically 5 x 10⁵

CFU/mL).

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate

containing the compound dilutions. Include positive controls (broth with inoculum, no

compound) and negative controls (broth only).

Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism

(e.g., 37°C for 24 hours for many bacteria).

Determination of MIC: The MIC is the lowest concentration of the compound at which there is

no visible growth of the microorganism.
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This protocol provides a general framework for evaluating the cytotoxic effects of the

compound on cancer cell lines.

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in a suitable

medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at

37°C with 5% CO₂.

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 5-(4-chlorobutyl)-1-

cyclohexyl-1H-tetrazole (dissolved in a vehicle like DMSO, with the final DMSO

concentration kept low and consistent across all wells, including a vehicle control). Incubate

for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells

with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan

crystals.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization

buffer) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the colored solution at a specific

wavelength (typically around 570 nm) using a microplate reader. The absorbance is

proportional to the number of viable cells.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%)

can be determined by plotting cell viability against the compound concentration.

Part 2: 4,6-O-Isopropylidene-D-glucal (CAS: 51450-
36-3)
4,6-O-Isopropylidene-D-glucal is a protected derivative of D-glucal, a key building block in

carbohydrate chemistry. The isopropylidene group serves as a protecting group for the 4- and
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6-hydroxyl groups of the glucal, allowing for selective reactions at other positions. This

compound is primarily used as a pharmaceutical intermediate and a versatile starting material

in the synthesis of complex carbohydrates and other biologically active molecules.[6] Its utility

stems from the reactivity of the enol ether double bond, which can undergo various

transformations, including epoxidation and glycosylation reactions.

Physicochemical and Analytical Data
The key physicochemical properties of 4,6-O-Isopropylidene-D-glucal are summarized below.

Table 4: Physicochemical Properties

Property Value

Molecular Formula C₉H₁₄O₄

Molecular Weight 186.21 g/mol

IUPAC Name
(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-

tetrahydropyrano[3,2-d][3][7]dioxin-8-ol

Appearance Solid

Purity Typically ≥97%

Table 5: Spectroscopic Data

Technique Data

¹H NMR Data available from suppliers

¹³C NMR Data available from suppliers

Mass Spectrometry Data available from suppliers

Infrared Spectroscopy Data available from suppliers
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A representative protocol for the synthesis of 4,6-O-Isopropylidene-D-glucal involves the

acid-catalyzed reaction of D-glucal with an acetone source.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucal

in anhydrous acetone.

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or

sulfuric acid, to the solution.

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Once the reaction is complete, neutralize the acid catalyst with a

mild base, such as sodium bicarbonate. Filter the reaction mixture and concentrate the

filtrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield pure 4,6-O-Isopropylidene-D-glucal.

D-glucal

4,6-O-Isopropylidene-D-glucal

Acetone

Acid catalyst

Click to download full resolution via product page

Synthesis of 4,6-O-Isopropylidene-D-glucal from D-glucal.

Applications in Organic Synthesis
4,6-O-Isopropylidene-D-glucal is a valuable intermediate for the synthesis of various

biologically active molecules, particularly in the field of glycobiology and medicinal chemistry.

The protected diol at the 4- and 6-positions allows for selective manipulation of the C3 hydroxyl

group and the double bond.

This protocol outlines a general procedure for the use of 4,6-O-Isopropylidene-D-glucal in a

glycosylation reaction via an epoxide intermediate.
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Epoxidation: Dissolve 4,6-O-Isopropylidene-D-glucal in a suitable solvent such as

dichloromethane. Cool the solution to 0 °C and add an epoxidizing agent, for example,

dimethyldioxirane (DMDO) solution in acetone, dropwise. Stir the reaction at 0 °C and

monitor by TLC. Upon completion, the solvent can be evaporated to yield the crude epoxide,

which is often used in the next step without further purification.

Glycosylation: Dissolve the crude epoxide and a suitable glycosyl acceptor (an alcohol or

another sugar with a free hydroxyl group) in an anhydrous solvent like dichloromethane. Add

a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate, at a low temperature

(e.g., -78 °C). Allow the reaction to warm to room temperature slowly and stir until completion

as monitored by TLC.

Work-up and Purification: Quench the reaction with a saturated solution of sodium

bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The resulting crude product can be purified by

silica gel column chromatography to afford the desired glycoside.

4,6-O-Isopropylidene-D-glucal

Epoxide intermediate

Epoxidation (e.g., DMDO)

Glycoside product

Lewis acid catalyst

Glycosyl acceptor (R-OH)

Click to download full resolution via product page

General workflow for the use of 4,6-O-Isopropylidene-D-glucal in glycosylation.

This technical guide has provided a detailed overview of the properties, synthesis, and

applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and 4,6-O-Isopropylidene-D-
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glucal. The experimental protocols and structured data presented herein are intended to be a

valuable resource for professionals in the fields of chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijprajournal.com [ijprajournal.com]

2. Beyond One-Size-Fits-All: Addressing Methodological Constraints in Novel Antimicrobials
Discovery - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. actascientific.com [actascientific.com]

5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New
Pyrazole Derivatives [mdpi.com]

6. Biological Evaluation | NMI [nmi.de]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to Two Versatile Chemical
Intermediates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3426236#cas-number-51450-36-3-properties-and-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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